Olopatadine N-Oxide

Description

Contextualization within Olopatadine (B1677272) Metabolism and Degradation Pathways

The metabolism of olopatadine is not extensive, with the unchanged parent drug being the major component found in plasma. drugs.com However, among the metabolites that are formed, Olopatadine N-Oxide (also referred to as M3) is significant. nih.gov Its formation is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. nih.govnih.govdrugbank.com This metabolic process occurs at the tertiary amine of the dimethylaminopropylidene side chain of the olopatadine molecule. In addition to metabolic processes, this compound has also been identified as a degradation product under certain conditions, such as in the presence of oxidizing agents or during thermal stress in some formulations. scispace.comgoogle.comscholarsresearchlibrary.comaustinpublishinggroup.com

Studies have shown that after topical ocular administration of olopatadine, this compound can be detected in plasma. nih.govdrugbank.com While generally present at low concentrations, it represents one of the two major metabolites, the other being mono-desmethyl olopatadine. novartis.com The formation rate of this compound has been measured in human liver microsomes, demonstrating the efficiency of FMO-mediated metabolism. nih.gov

Forced degradation studies of olopatadine under various stress conditions, such as acidic, alkaline, and oxidative environments, have been conducted to understand its stability and degradation pathways. epa.govjournalagent.comtandfonline.com While some studies indicate olopatadine is relatively stable under oxidative stress, others have identified this compound as a degradation product, particularly under oxidative conditions. scispace.comgoogle.comtandfonline.com

Academic Significance of N-Oxide Metabolites and Degradation Products in Pharmaceutical Science

N-oxide metabolites are generally more polar and water-soluble than their parent tertiary amines, which can influence their distribution, elimination, and potential for drug-drug interactions. nih.govacs.org The formation of N-oxides can also be a detoxification pathway, leading to compounds that are more readily excreted from the body.

Furthermore, the potential for N-oxide metabolites to revert to the parent drug in vivo is a known phenomenon. hyphadiscovery.com This retro-reduction can alter the pharmacokinetic profile and tissue distribution of both the metabolite and the parent drug. The stability of N-oxide metabolites is also a critical consideration during drug development and formulation, as their degradation can impact the safety and efficacy of the final product. google.com The presence of N-oxides as degradation products in pharmaceutical formulations can also be an indicator of product stability and is often monitored as a quality control parameter. google.com

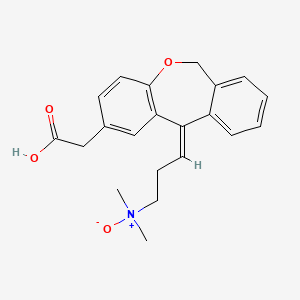

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKZPVWYFNGMCP-LSCVHKIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173174-07-7 | |

| Record name | Olopatadine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLOPATADINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Biotransformation of Olopatadine N Oxide

Enzymatic N-Oxidation Mechanisms in Biological Systems

Identification of Enzyme Systems Responsible for N-Oxide Formation

In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have been instrumental in pinpointing the specific enzyme systems responsible for the N-oxidation of olopatadine (B1677272). nih.govfda.govrxlist.com These investigations have revealed the primary catalysts involved in this metabolic reaction.

Research has conclusively identified Flavin-Containing Monooxygenases (FMOs) as the principal enzymes responsible for the formation of Olopatadine N-Oxide (M3). nih.govrxlist.comresearchgate.net Specifically, FMO1 and FMO3 have been shown to exhibit high specific activity in catalyzing this N-oxidation reaction. nih.govrxlist.comresearchgate.net The formation of the N-oxide metabolite is enhanced by the FMO activator N-octylamine and inhibited by the FMO inhibitor thiourea (B124793). nih.govresearchgate.net Following topical ocular administration of olopatadine, this compound has been detected in the plasma, constituting less than 10% of the total plasma concentration in some patients. drugbank.comnih.gov

While FMOs are the primary drivers of N-oxide formation, the metabolism of olopatadine also involves Cytochrome P450 (CYP) isoenzymes, which are responsible for producing other metabolites. nih.govfda.gov The main alternative metabolic pathway is N-demethylation, leading to the formation of N-monodesmethylolopatadine (M1). nih.govresearchgate.net This reaction is almost exclusively catalyzed by the CYP3A4 isoenzyme. nih.govrxlist.comresearchgate.net Selective inhibitors of CYP3A4, such as troleandomycin (B1681591) and ketoconazole, significantly reduce the formation of M1, while inhibitors of other P450 isoenzymes have no such effect. nih.govresearchgate.net

In vitro studies have demonstrated that olopatadine does not significantly inhibit the activity of major CYP450 enzymes, including 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4, suggesting a low potential for metabolic drug-drug interactions. fda.govnih.govrisa.rwmpa.senovartis.comhres.caeuropa.eu

The following table summarizes the key enzymes involved in olopatadine metabolism and their primary products.

| Enzyme System | Metabolite Formed | Primary Metabolic Pathway |

| Flavin-Containing Monooxygenases (FMO1, FMO3) | This compound (M3) | N-Oxidation |

| Cytochrome P450 3A4 (CYP3A4) | N-monodesmethylolopatadine (M1) | N-Demethylation |

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxide Biotransformation

Investigation of Enzymatic Reaction Kinetics and Substrate Specificity for N-Oxidation

Studies incubating olopatadine with human liver microsomes in the presence of a NADPH-generating system have provided insights into the kinetics of its metabolism. The rate of formation for this compound (M3) was determined to be 2.50 pmol/min/mg protein, which is significantly higher than the formation rate of N-monodesmethylolopatadine (M1) at 0.330 pmol/min/mg protein. nih.govfda.govresearchgate.net This indicates that N-oxidation is a more rapid metabolic pathway than N-demethylation in this in vitro system.

Metabolic Fate in Preclinical Models and In Vitro Cellular Systems

Following oral administration, olopatadine is metabolized into at least six circulating metabolites in human plasma. drugbank.com The two primary metabolites identified are this compound and N-monodesmethylolopatadine. nih.govfda.govrxlist.com After topical ocular application, this compound was detected in the plasma of some individuals. drugbank.comnih.gov In preclinical studies with rabbits, olopatadine was found in higher concentrations in the conjunctiva after dosing with a 0.77% formulation compared to a 0.2% formulation. dovepress.comnih.gov

In human studies, after oral administration, approximately 60-70% of the dose is recovered in the urine as the active substance. europa.eu The two main metabolites, mono-desmethyl and N-oxide, are found in low concentrations in the urine. europa.eu

Chemical Oxidation Pathways Leading to this compound Formation

Beyond enzymatic reactions, chemical oxidation can also lead to the formation of this compound. Stress degradation studies have shown that olopatadine hydrochloride undergoes significant degradation under oxidative conditions. doaj.org Treatment with 30% w/v hydrogen peroxide resulted in a high degree of degradation. doaj.org This suggests that the tertiary amine group in the olopatadine molecule is susceptible to chemical oxidation, which can result in the formation of the corresponding N-oxide. The electro-oxidation of olopatadine hydrochloride has also been studied, indicating the electro-active nature of the tertiary amine group. researchgate.net While the primary route of formation in biological systems is enzymatic, these chemical pathways are relevant for understanding the stability and potential degradation products of olopatadine under various conditions.

Mechanisms of N-Oxide Formation under Laboratory-Controlled Oxidative Stress Conditions

The generation of this compound is not limited to biological systems; it can also be formed under laboratory conditions that simulate oxidative stress. The tertiary amine group in the Olopatadine molecule is susceptible to oxidation, leading to the formation of the N-oxide derivative. austinpublishinggroup.com

Studies have shown that potent oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can induce the oxidation of Olopatadine to this compound. austinpublishinggroup.com This reaction is a key consideration in the development of stable pharmaceutical formulations, as the presence of oxidative impurities can lead to the degradation of the active ingredient.

Forced degradation studies are crucial in identifying potential degradation products like this compound. These studies involve subjecting the drug substance to harsh conditions such as strong acids, bases, oxidation, heat, and light to understand its stability profile. researchgate.netresearchgate.net

Influence of pH and Redox Environments on Chemical N-Oxidation

The chemical stability of Olopatadine and the formation of its N-oxide are significantly influenced by the pH and the redox potential of the environment.

Acidic Conditions: In acidic environments, Olopatadine has been shown to degrade into several products, with this compound being one of the potential degradants. researchgate.net

Alkaline Conditions: Alkaline conditions also promote the degradation of Olopatadine, leading to the formation of different degradation products, which may include the N-oxide. researchgate.net

Redox Potential: The presence of oxidizing agents in the formulation can accelerate the formation of this compound. austinpublishinggroup.com Conversely, the inclusion of antioxidants can help to mitigate this degradation pathway. The redox environment is a critical factor in maintaining the stability of Olopatadine formulations. nih.gov

The table below summarizes the impact of different pH conditions on the degradation of Olopatadine based on forced degradation studies.

| Stress Condition | Degradation Products Observed |

| Acidic Hydrolysis | OLO1, OLO2, OLO3, OLO4, OLO5 |

| Alkaline Hydrolysis | OLO3, OLO5, OLO6, OLO7 |

| Neutral Hydrolysis | Degradation products also found in acidic conditions |

(Adapted from a study on the intrinsic stability of Olopatadine Hydrochloride) researchgate.net

Photolytic and Thermal Contributions to N-Oxide Degradation Product Generation

Exposure to light and elevated temperatures can also contribute to the degradation of Olopatadine and the potential formation of this compound.

Photolytic Degradation: Photostability studies are essential to determine the impact of light on the drug substance. When subjected to photolytic stress, Olopatadine can degrade, and while specific studies focusing solely on the photolytic formation of the N-oxide are limited, it is a plausible degradation pathway given the molecule's structure. researchgate.netturkjps.org

Thermal Degradation: Elevated temperatures can provide the energy required to initiate and accelerate degradation reactions. Thermal degradation studies on solid Olopatadine have been conducted to understand its stability under heat stress. turkjps.org In solution, accelerated stability studies at elevated temperatures, such as 40°C and 80°C, have been used to predict the long-term stability of Olopatadine formulations and assess the formation of degradation products, including the N-oxide. google.com

Analytical Methodologies for the Characterization and Quantification of Olopatadine N Oxide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of Olopatadine (B1677272) N-Oxide. These techniques provide detailed information about its molecular weight, fragmentation patterns, and the presence of specific functional groups.

Application of Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the sensitive detection and quantification of Olopatadine N-Oxide in biological matrices. scbt.com In pharmacokinetic studies, validated LC-MS/MS methods have been used to determine the plasma concentrations of olopatadine and its metabolites, including the N-oxide. scbt.com

The identification of N-oxides by mass spectrometry often relies on characteristic fragmentation pathways. A common pathway for N-oxides is the loss of a hydroxyl radical (-OH) or an oxygen atom from the protonated molecule [M+H]+. This behavior helps in differentiating the N-oxide from other metabolites. google.com For instance, while the parent olopatadine molecule fragments into characteristic ions at m/z 165 and 247 from a precursor ion of m/z 338, the fragmentation of this compound would be expected to show patterns indicative of the N-oxide group. ijsrst.com

To enhance quantitative accuracy, deuterated internal standards, such as Olopatadine-d3 N-Oxide, are often utilized. The mass difference between the deuterated and non-deuterated N-oxide allows for precise quantification in complex matrices. allmpus.com

Table 1: Mass Spectrometric and Chemical Properties of this compound

| Property | Value/Information | Source(s) |

|---|---|---|

| Chemical Name | (Z)-3-{2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene}-N,N-dimethyl propan-1-amine oxide | cymitquimica.compharmaffiliates.com |

| Molecular Formula | C₂₁H₂₃NO₄ | cymitquimica.compharmaffiliates.comuni.lu |

| Molecular Weight | 353.41 g/mol | pharmaffiliates.comuni.lu |

| Monoisotopic Mass | 353.16272 Da | drugbank.com |

| Common Application | Analytical reference standard, metabolite analysis | scbt.compharmaffiliates.com |

| CAS Number | 173174-07-7, 203188-31-2 | pharmaffiliates.comuni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy in N-Oxide Detection

UV-Vis spectroscopy can be employed for the detection and quantification of this compound, often through indirect methods. One such approach involves the chemical oxidation of olopatadine hydrochloride using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This reaction quantitatively yields this compound and N-monodemethylolopatadine. drugbank.com

The quantification can be achieved by measuring the decrease in absorbance of the permanganate at specific wavelengths or by reacting the remaining oxidant with a colored species and measuring its absorbance. For example, in a basic medium, the decrease in KMnO₄ absorbance is measured at 547 nm. Alternatively, the change in color of KMnO₄ to a green hue in a strongly basic medium can be measured at 605 nm. drugbank.com These colorimetric methods, while less specific than mass spectrometry, provide a simple and rapid means for quantification in quality control settings. drugbank.com

Table 2: Spectrophotometric Parameters for Indirect this compound Quantification

| Procedure | Reagents | Wavelength (λmax) | Measured Effect | Source(s) |

|---|---|---|---|---|

| A | KMnO₄ in 2M H₂SO₄ | 526 nm | Decrease in KMnO₄ absorbance | |

| B | KMnO₄ in 0.1M NaOH | 547 nm | Decrease in KMnO₄ absorbance | |

| C | KMnO₄, Methyl Orange in basic medium | 523 nm | Increase in Methyl Orange absorbance |

| D | KMnO₄ in 1M NaOH | 605 nm | Formation of green color | drugbank.com |

Other Spectroscopic Methods (e.g., NMR if applicable to structural characterization, not basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. While specific ¹H NMR or ¹³C NMR spectral data for this compound is not widely published in readily accessible literature, its use is critical for the initial characterization and confirmation of the structure of reference standards. Commercial suppliers of this compound reference materials often provide a comprehensive certificate of analysis that includes H-NMR, C-NMR, and mass spectrometry data to confirm the identity and purity of the compound. pharmaffiliates.com This data is essential for validating the reference material used in quantitative analytical methods.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from its parent drug and other related substances, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) in N-Oxide Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Olopatadine and its impurities. drugbank.com When coupled with mass spectrometry (HPLC-MS/MS), it provides a robust and validated method for quantifying this compound in biological samples. scbt.com For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of HPLC, can be particularly effective for separation and analysis. allmpus.com HPLC methods are also crucial for quality control applications in pharmaceutical production, ensuring the purity of the final drug product. pharmaffiliates.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased speed, and improved sensitivity. These enhancements are due to the use of columns with smaller particle sizes. UHPLC methods have been developed to study the degradation profiles of olopatadine, where related compounds and impurities are separated and quantified. In a study analyzing olopatadine eye drops, a UHPLC method was able to separate olopatadine from its related compound B, demonstrating excellent resolution. Given that this compound is a known metabolite and potential degradation product formed via oxidation, UHPLC is an ideal technique for its profiling in stability and impurity studies.

Table 3: Example UHPLC Method Parameters for Olopatadine and Related Substances

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) | uni.lu |

| Mobile Phase | Acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) (50:50, v/v) | uni.lu |

| Flow Rate | 0.5 mL/min | uni.lu |

| Column Temperature | 45 °C | uni.lu |

| Detection | Positive HESI mode (for MS/MS) | uni.lu |

| Application | Monitoring of Olopatadine concentration during stability studies | uni.lu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier technique for the determination of this compound, particularly in biological samples like plasma and tears, due to its high sensitivity and specificity. fda.govfda.govmdpi.com This method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In pharmacokinetic studies, LC-MS/MS has been employed to quantify Olopatadine and its metabolites, including this compound (M3) and N-desmethyl Olopatadine (M1), in human plasma. fda.gov Following intranasal administration, peak plasma concentrations of this compound were found to be low, constituting approximately 3.0% of the parent drug's maximum concentration (Cmax). fda.gov The assay for these metabolites was validated with a working range of 0.050 ng/mL to 5.00 ng/mL. fda.gov In some studies, the N-oxide metabolite was detected in less than 10% of total plasma samples, with a maximum concentration of 0.174 ng/mL. fda.gov

The development of LC-MS/MS methods often involves a simple sample preparation step, such as protein precipitation, followed by analysis using a triple quadrupole mass spectrometer. mdpi.com For enhanced accuracy, stable isotope-labeled internal standards, such as (Z)-Olopatadine-d3, are utilized to correct for matrix effects and variations in instrument response. The distinct isotopic peaks in the mass spectrum allow for precise quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS has also been explored as a powerful alternative for analyzing polar compounds like Olopatadine and its metabolites in complex biological matrices like human tears. researchgate.net

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Instrumentation | HPLC with tandem mass spectrometric detection (LC/MS/MS) fda.gov |

| Analyte | This compound (M3) fda.gov |

| Internal Standard | Stable isotope-labeled standards (e.g., (Z)-Olopatadine-d3) |

| Quantification Range | 0.050 ng/mL to 5.00 ng/mL for this compound fda.gov |

| Sample Preparation | Protein precipitation with acetonitrile followed by liquid-liquid extraction vibgyorpublishers.org |

This table is based on data from multiple sources and represents a composite of typical parameters.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, cost-effective, and faster alternative for the quantification of Olopatadine in pharmaceutical formulations. researchgate.net While not as sensitive as LC-MS/MS for metabolite analysis in biological fluids, HPTLC is well-suited for quality control of the bulk drug and its dosage forms. researchgate.net

A validated HPTLC method for Olopatadine hydrochloride utilized a mobile phase consisting of Methanol (B129727): Water: Glacial Acetic acid (8:2:0.2 v/v/v) and densitometric evaluation at 247 nm. researchgate.net This method demonstrated good precision and accuracy for the analysis of the drug in ophthalmic solutions. researchgate.net The Rf value for Olopatadine was found to be 0.37 ± 0.01. researchgate.net While specific applications for the direct quantification of this compound using HPTLC are less common in the literature, the technique's utility in separating related substances suggests its potential for monitoring this impurity in stability studies.

Capillary Electrophoresis (CE) for N-Oxide Analysis

Capillary Electrophoresis (CE) is another powerful separation technique that has been validated for the determination of Olopatadine. vibgyorpublishers.orgresearchgate.netnih.gov This method offers high efficiency and resolution, making it suitable for the analysis of drug substances and their impurities. A validated capillary zone electrophoretic method for Olopatadine hydrochloride has been described using a 20 mmol/L sodium tetraborate (B1243019) buffer at pH 9.5, with an applied potential of 25 kV. vibgyorpublishers.orgnih.gov

Although the primary focus of the published CE methods has been on the parent drug, the high resolving power of CE makes it a viable technique for separating Olopatadine from its N-oxide and other degradation products. vibgyorpublishers.orgresearchgate.net The development of specific CE methods for the routine analysis of this compound could provide a valuable tool for quality control laboratories.

Method Validation Parameters for this compound Analysis

Validation of analytical methods is a critical requirement by regulatory bodies like the FDA and ICH to ensure the reliability and accuracy of the data generated. medipol.edu.trfda.gov For this compound analysis, method validation encompasses several key parameters.

Specificity and Selectivity in the Presence of Olopatadine and Other Degradation Products

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. fda.gov For this compound analysis, the method must be able to distinguish and quantify the N-oxide separately from the parent drug, Olopatadine, and other potential degradation products. fda.govijpar.com

In chromatographic methods like HPLC and LC-MS/MS, specificity is demonstrated by the separation of the analyte peak from other components in the chromatogram. medipol.edu.tr For instance, in a validated HPLC method for Olopatadine, the resolution between Olopatadine and its related compound B was shown to be well-separated, ensuring specificity. scispace.com Similarly, LC-MS/MS methods achieve high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, minimizing interference from the biological matrix. fda.govmdpi.com

Linearity, Accuracy, and Precision

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For a validated RP-HPLC method for Olopatadine, linearity was established over a concentration range of 10 – 250 µg/ml with a correlation coefficient (R²) of 0.998. ijpar.com For an HPTLC method, the calibration curve was linear over a range of 200 to 1200 ng/band. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For an Olopatadine HPLC method, recovery was found to be between 98% and 100%. ijpar.com In another study, accuracy for Olopatadine and its metabolites in plasma was within the acceptance criteria set by regulatory guidelines. fda.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a validated HPLC method for Olopatadine, the RSD was found to be below 2%. ijpar.com Intraday and interday precision for a capillary electrophoresis method for Olopatadine were reported with RSDs of 1.10-1.97% and 1.41%, respectively. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a UV spectrophotometric method for Olopatadine hydrochloride, the LOD was reported as 0.213 µg/ml. vibgyorpublishers.org For an HPLC-DAD-HRMS method, the LOD for Olopatadine was 0.011 μg mL⁻¹. researchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for a UV spectrophotometric method for Olopatadine hydrochloride was 2.133 µg/ml. vibgyorpublishers.org For the HPLC-DAD-HRMS method, the LOQ was 0.037 μg mL⁻¹. researchgate.net In a validated capillary electrophoresis method, the LOQ for Olopatadine was 1.75 µg/mL. nih.gov For the highly sensitive LC-MS/MS methods used in pharmacokinetic studies, the lower limit of quantification (LLOQ) for Olopatadine and its metabolites can be as low as 0.05 ng/mL. fda.gov

Table 2: Validation Parameters for Olopatadine Analytical Methods

| Parameter | Method | Finding |

|---|---|---|

| Linearity Range | RP-HPLC | 10 - 250 µg/ml ijpar.com |

| HPTLC | 200 - 1200 ng/band researchgate.net | |

| Capillary Electrophoresis | 4.22 µg/mL - 21.12 µg/mL nih.gov | |

| Accuracy (Recovery) | RP-HPLC | 98% - 100% ijpar.com |

| Precision (%RSD) | RP-HPLC | < 2% ijpar.com |

| Capillary Electrophoresis | 1.10-1.97% (intraday), 1.41% (interday) nih.gov | |

| LOD | UV Spectrophotometry | 0.213 µg/ml vibgyorpublishers.org |

| HPLC-DAD-HRMS | 0.011 μg mL⁻¹ researchgate.net | |

| LOQ | UV Spectrophotometry | 2.133 µg/ml vibgyorpublishers.org |

| HPLC-DAD-HRMS | 0.037 μg mL⁻¹ researchgate.net | |

| Capillary Electrophoresis | 1.75 µg/mL nih.gov |

This table summarizes data from various analytical methods and may not be specific to this compound in all cases.

Robustness and Ruggedness of Analytical Procedures

The reliability of an analytical method under varied conditions is established through robustness and ruggedness testing, as stipulated by International Council for Harmonisation (ICH) guidelines. For this compound, these evaluations are typically integrated into the validation of analytical methods developed for its parent compound, Olopatadine Hydrochloride, and its related substances.

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This provides an indication of its reliability during normal usage. Studies on analytical methods capable of quantifying olopatadine and its derivatives, such as this compound, have examined several parameters.

For High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods, common variations include:

Changes in mobile phase composition, such as the percentage of organic solvent or the concentration of additives like formic acid. nih.govresearchgate.net

Adjustments to the flow rate of the mobile phase. medipol.edu.tr

Variations in the column oven temperature. nih.govmedipol.edu.tr

Modifications to the pH of the mobile phase buffer. medipol.edu.trnih.gov

The following table summarizes the parameters and results from various robustness studies.

Table 1: Robustness Testing Parameters and Results for Analytical Methods

| Analytical Method | Parameter Varied | Variation | Result (% Assay or % Recovery) | % RSD | Source |

|---|---|---|---|---|---|

| RP-HPLC | Formic Acid Content | 0.095%, 0.100%, 0.105% | 99.97 | 0.13 | nih.gov |

| RP-HPLC | Temperature | 20°C, 25°C, 30°C | 100.17 | 0.29 | nih.gov |

| UPLC | Column Temperature | ± Varied | - | < 2% | medipol.edu.tr |

| UPLC | Mobile Phase pH | ± Varied | - | < 2% | medipol.edu.tr |

| UPLC | Flow Rate | ± Varied | - | < 2% | medipol.edu.tr |

| Spectrophotometry | Volume of H₂SO₄ | ± 0.05 mL | Negligible Influence | ≤ 1.93 (SD) | austinpublishinggroup.comaustinpublishinggroup.com |

| Spectrophotometry | Volume of NaOH | ± 0.05 mL | Negligible Influence | ≤ 1.93 (SD) | austinpublishinggroup.comaustinpublishinggroup.com |

| UV-AUC | Solvent Strength & Wavelength | 3³ Factorial Design | - | 1.15 (Overall) | medcraveonline.com |

Ruggedness , often assessed through intermediate precision, demonstrates the method's reproducibility under different conditions, such as by different analysts, on different instruments, or on different days. This ensures the method is transferable between laboratories.

For a spectrophotometric method, ruggedness was confirmed by using a different model of spectrophotometer, which yielded "exactly similar" absorbances, indicating the method is fairly rugged. austinpublishinggroup.comaustinpublishinggroup.com In chromatographic methods, intermediate precision is a key measure of ruggedness. One study evaluated an HPLC method by having different analysts use different columns and instruments on different days to prepare and analyze sample solutions. derpharmachemica.com The precision and intermediate precision for a green liquid chromatography method showed %RSD values ranging from 0.4% to 4.1%. nih.gov

The results from ruggedness and intermediate precision studies are detailed in the table below.

Table 2: Ruggedness and Intermediate Precision Findings

| Analytical Method | Condition Varied | Analyte/s | Result | Source |

|---|---|---|---|---|

| Spectrophotometry | Different Instrument | Olopatadine HCl | Absorbances were "exactly similar" | austinpublishinggroup.comaustinpublishinggroup.com |

| RP-HPLC | Different Day, Analyst, Column, Instrument | N-nitroso desmethyl olopatadine | %RSD of method & system repeatability reported | derpharmachemica.com |

| Green LC | Different Day, Analyst | Olopatadine & Impurities | %RSD from 0.4% to 4.1% | nih.gov |

Stability and Degradation Kinetics of Olopatadine and Its N Oxide Formation

Investigation of Olopatadine (B1677272) N-Oxide as a Degradation Product

Olopatadine N-oxide is a known metabolite of olopatadine. drugbank.comhres.cahres.cafda.gov Following oral administration, it is one of the main metabolites found in human plasma and urine, although at low concentrations relative to the parent drug. hres.cahres.cafda.gov The formation of this compound is primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. fda.govnih.gov

Forced Degradation Studies of Olopatadine Under Various Stress Conditions (Acidic, Basic, Oxidative, Photolytic, Thermal)

Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and identifying potential degradation products. epa.govresearchgate.net Olopatadine has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netmedcraveonline.com

Acidic Conditions: Olopatadine demonstrates significant degradation under acidic conditions. medcraveonline.commedcraveonline.com Studies have shown that treatment with 0.1N HCl at room temperature leads to approximately 75% degradation. medcraveonline.com Increasing the acid concentration to 1.0N HCl results in rapid initial degradation. medcraveonline.com

Basic Conditions: The drug is relatively more stable in basic conditions compared to acidic ones. medcraveonline.com Treatment with 0.1N NaOH and 1.0N NaOH at room temperature resulted in degradation. medcraveonline.com

Oxidative Conditions: Olopatadine is susceptible to oxidative stress. scispace.com Exposure to 3.0% hydrogen peroxide at room temperature caused about 90% degradation. medcraveonline.com Some studies, however, have reported no degradation under oxidative conditions over a 10-day period. epa.govresearchgate.net This discrepancy may be due to different experimental setups.

Photolytic Conditions: The drug is found to be unstable under photolytic conditions. medcraveonline.commedcraveonline.com The degradation is more pronounced in a wet state compared to a dry state. medcraveonline.commedcraveonline.com

Thermal Conditions: Some studies indicate that olopatadine is stable under thermal stress, with no degradation observed. epa.govresearchgate.net Conversely, other research suggests degradation occurs when exposed to heat. scispace.com

Neutral Conditions: In neutral aqueous conditions, olopatadine shows negligible degradation. medcraveonline.com

Identification and Profiling of Degradation Products, including N-Oxide

Various analytical techniques, particularly high-performance liquid chromatography (HPLC), have been employed to identify and profile the degradation products of olopatadine. epa.govresearchgate.netscispace.com

Under acidic hydrolysis, five degradation products (DPs), labeled OLO1 through OLO5, have been observed. epa.govresearchgate.net OLO5 was identified as the major degradation product in these conditions. epa.govresearchgate.net In alkaline conditions, two additional DPs, OLO6 and OLO7, were formed, with OLO5 and OLO6 being the most prominent. epa.govresearchgate.net Neutral hydrolysis resulted in degradation products that were also present under acidic conditions, with OLO3 and OLO5 being common to all hydrolytic environments. epa.govresearchgate.net

One of the identified degradation products is olopatadine related compound B, which is a significant degradant under oxidative and moderate photolytic conditions. scispace.com While N-oxide is a known metabolite, its specific formation under these non-metabolic forced degradation conditions is not consistently reported across all studies, suggesting that hydrolysis and other pathways may be more prevalent under these specific stressors.

Kinetic Modeling of N-Oxide Formation and Degradation

Kinetic modeling helps in understanding the rate at which degradation reactions occur. ekb.eg

Determination of Reaction Order and Rate Constants for N-Oxidation

The degradation of olopatadine under various stress conditions has been shown to follow different kinetic models. medcraveonline.com For instance, under certain acidic and basic conditions, the degradation follows a linear pattern, while under more stringent basic conditions, it exhibits a one-phase exponential decay. medcraveonline.com The degradation rate constant (k) and half-life (t½) have been calculated for different conditions. medcraveonline.commedcraveonline.com

| Stress Condition | Reagent | Degradation Rate Constant (k) (% min⁻¹) | Half-life (t½) (min) |

| Acidic | 0.1N HCl | 0.005149 | 134.6 |

| 1.0N HCl | 0.03610 | 19.20 | |

| Basic | 0.1N NaOH | 0.001121 | 618.6 |

| 1.0N NaOH | 0.01033 | 67.13 | |

| Oxidative | 3.0% H₂O₂ | 0.007080 | 97.91 |

| 30.0% H₂O₂ | 0.006135 | 113.0 | |

| Photolytic (Dry) | - | 0.002488 | - |

| Photolytic (Wet) | - | 0.003583 | - |

| Neutral | Water | 2.68 x 10⁻⁵ | 2.57 x 10⁴ |

This table presents data from a study on the degradation kinetics of olopatadine HCL. The specific formation kinetics of this compound under these conditions were not detailed in the provided search results.

Application of Arrhenius Equation to Predict N-Oxide Formation Rates

The Arrhenius equation is a valuable tool for predicting how temperature affects the rate of chemical reactions, including drug degradation. ekb.eggoogle.comresearchgate.net By determining the degradation rate constant at different temperatures, the activation energy (Ea) for the reaction can be calculated. ekb.eg This information allows for the prediction of the degradation rate at other temperatures, which is crucial for determining the shelf-life and storage conditions of a drug product. ekb.egresearchgate.net While the Arrhenius equation is applicable to the degradation of olopatadine, specific studies detailing its application to predict the formation rate of this compound were not found in the search results.

Influence of Environmental Factors on N-Oxide Stability in Non-Clinical Contexts

Environmental factors can significantly impact the stability of chemical compounds. frontiersin.orgmdpi.com For this compound, factors such as pH, temperature, and light, which were shown to affect the parent compound, would likely influence its stability as well. The degradation pathways observed for olopatadine, particularly hydrolysis, suggest that the stability of the N-oxide derivative could also be pH-dependent. Similarly, the susceptibility of olopatadine to photolytic degradation indicates that light exposure could be a critical factor for the stability of its N-oxide. However, specific studies focusing on the stability of isolated this compound in various non-clinical environmental contexts are not detailed in the provided search results.

Preclinical and in Vitro Investigation of Olopatadine N Oxide

In Vitro Metabolic Studies Utilizing Isolated Enzymes and Subcellular Fractions

The in vitro metabolism of olopatadine (B1677272) has been investigated to identify the pathways and enzymes responsible for its biotransformation. These studies primarily utilize human liver microsomes and recombinant enzymes to characterize the formation of its metabolites, including Olopatadine N-Oxide.

Incubation of olopatadine with human liver microsomes in the presence of a NADPH-generating system demonstrated that olopatadine is metabolized into two primary metabolites: N-monodemethylolopatadine (M1) and this compound (M3). nih.govresearchgate.net The formation of this compound was found to be a more significant metabolic pathway compared to N-demethylation under these conditions. nih.govresearchgate.net

Studies have quantified the formation rate of this compound in human liver microsomes at 2.50 pmol/min/mg of protein. nih.govresearchgate.net In one study, after a one-hour incubation period, this compound accounted for approximately 30.5% of the initial olopatadine concentration, while the N-desmethyl metabolite accounted for only 5.2%. fda.govfda.govfda.gov The formation of this compound was shown to be dependent on NADPH. fda.govfda.gov Further characterization revealed that the formation of M3 was enhanced by N-octylamine and inhibited by thiourea (B124793), which are known modulators of flavin-containing monooxygenase (FMO) activity. nih.govresearchgate.net

Table 1: In Vitro Metabolism of Olopatadine in Human Liver Microsomes

| Metabolite | Identification | Formation Rate (pmol/min/mg protein) | Percentage of Initial Olopatadine (after 1-hr incubation) | Key Modulators |

|---|---|---|---|---|

| M3 | This compound | 2.50 nih.govresearchgate.net | 30.5% fda.govfda.gov | Enhanced by N-octylamine, Inhibited by thiourea nih.govresearchgate.net |

| M1 | N-monodemethylolopatadine | 0.330 nih.govresearchgate.net | 5.2% fda.govfda.gov | Inhibited by Troleandomycin (B1681591), Ketoconazole nih.govresearchgate.net |

To pinpoint the specific enzymes responsible for the N-oxidation of olopatadine, studies have employed recombinant enzyme expression systems. These investigations utilized cDNA-expressed human cytochrome P450 (CYP) isoenzymes and flavin-containing monooxygenases (FMOs). nih.govfda.govhres.caapotex.com

The results from these studies confirmed that the formation of this compound (M3) is primarily catalyzed by the FMO system, not the CYP450 system. nih.govhres.caapotex.com Specifically, high catalytic activity for M3 formation was demonstrated by cDNA-expressed FMO1 and FMO3. nih.govresearchgate.netfda.govhres.caapotex.com In contrast, the formation of the N-desmethyl metabolite (M1) was almost exclusively catalyzed by CYP3A4. nih.govresearchgate.net Olopatadine itself did not show significant inhibition of major CYP450 enzymes (1A2, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low potential for drug-drug interactions involving these pathways. nih.govhres.ca

Table 2: Enzymes Catalyzing Olopatadine Metabolism

| Metabolite | Primary Catalyzing Enzyme(s) | Enzyme System |

|---|---|---|

| This compound (M3) | FMO1, FMO3 nih.govresearchgate.netfda.govhres.caapotex.com | Flavin-containing Monooxygenase |

| N-monodemethylolopatadine (M1) | CYP3A4 nih.govresearchgate.netfda.gov | Cytochrome P450 |

Microsomal Incubation Studies for N-Oxide Formation

In Vivo Detection and Disposition in Non-Human Biological Systems (e.g., animal models)

Following administration in animal models, this compound has been detected, confirming its formation in vivo. In reproductive toxicology studies in rats and rabbits, olopatadine was administered orally. apotex.com While these studies focused on the effects of the parent drug, subsequent analysis has shown that metabolites are formed. medsafe.govt.nzrisa.rw In rats, olopatadine has been identified in the milk of nursing mothers following oral administration. nyallergy.com

Pharmacokinetic studies in animals have detected two primary metabolites in urine: the mono-desmethyl and the N-oxide forms. medsafe.govt.nzrisa.rw These findings in non-human biological systems are consistent with the metabolic pathways identified in in vitro studies.

Assessment of Potential Mechanistic Roles or Biological Inactivity of this compound (if reported)

However, one study investigated its specific effects on mast cells. The results indicated that this compound can inhibit the release of histamine (B1213489) from human conjunctival mast cells. fda.gov Despite this activity, it was found to be less potent than the parent compound, olopatadine. fda.gov

Future Research Avenues and Methodological Advancements for Olopatadine N Oxide Studies

Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity in Diverse Matrices

The accurate quantification of Olopatadine (B1677272) N-Oxide in complex biological matrices like plasma, urine, and tissues is fundamental for pharmacokinetic assessments. While standard methods exist, ongoing research focuses on overcoming their limitations to achieve greater sensitivity and specificity.

Current and Emerging Analytical Techniques: Standard analytical methods for Olopatadine and its metabolites, including the N-oxide, predominantly rely on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also been employed, a technique well-suited for polar compounds like N-oxides. doaj.org

Challenges in the analysis of N-oxide metabolites often revolve around their inherent instability. N-oxides can be prone to in-source fragmentation or degradation back to the parent drug during sample processing and analysis, particularly in matrices like hemolyzed plasma. researchgate.net This reversion can lead to an overestimation of the parent drug concentration and an underestimation of the metabolite.

Future advancements are aimed at addressing these challenges through several key areas:

Advanced Sample Preparation: Research into optimal extraction procedures is critical. Studies have shown that the choice of protein precipitation solvent can significantly impact N-oxide stability; for instance, acetonitrile (B52724) was found to be superior to methanol (B129727) in preventing the conversion of certain N-oxides in hemolyzed plasma. researchgate.net Future work could explore novel solid-phase extraction (SPE) sorbents or micro-extraction techniques tailored to stabilize polar, thermally labile metabolites.

High-Sensitivity Detection: While LC-MS/MS is the gold standard, achieving lower limits of quantification (LOQ) is crucial, as metabolites like Olopatadine N-Oxide are often present at very low concentrations. hres.ca Exploring more sensitive mass spectrometry platforms, such as high-resolution mass spectrometry (HRMS), can not only improve sensitivity but also aid in the identification of previously unknown metabolites. alwsci.com Furthermore, techniques like ozone-based chemiluminescence, which offer nanomolar sensitivity for nitric oxide metabolites, could potentially be adapted for other nitrogen-containing compounds, providing a significant leap in detection capabilities. nih.gov

Analysis in Alternative Matrices: There is growing interest in using alternative biological samples like dried blood spots (DBS) for pharmacokinetic studies. However, analyzing volatile or unstable compounds in DBS presents unique challenges, including potential loss during the drying process. google.com Developing and validating methods for the robust quantification of this compound in such matrices would facilitate less invasive sampling protocols.

| Analytical Technique | Primary Application | Key Advantages | Areas for Future Development |

|---|---|---|---|

| HPLC-MS/MS | Gold standard for quantification of drug metabolites. alwsci.com | High sensitivity and specificity; robust and widely used. alwsci.com | Optimization of "soft" ionization to minimize in-source degradation of N-oxides. researchgate.net |

| HILIC | Separation of polar compounds like N-oxides. doaj.org | Improved retention of polar analytes over reversed-phase LC. doaj.org | Development of novel stationary phases with enhanced selectivity for metabolites. |

| HRMS | Identification of unknown metabolites and high-precision mass measurements. alwsci.com | Enables formula determination without a reference standard. | Wider adoption in routine quantitative workflows for metabolites. |

| Ozone-Based Chemiluminescence | Ultra-sensitive detection of gaseous nitric oxide. nih.gov | Extremely low limits of detection (nM range). nih.gov | Adaptation for the analysis of non-volatile N-oxide compounds in liquid samples. |

Advanced Mechanistic Studies on N-Oxidation Enzymes and Their Isoforms

The biotransformation of olopatadine to its N-oxide metabolite is catalyzed by a specific family of enzymes. Understanding the mechanics of these enzymes provides insight into drug metabolism variability and potential drug-drug interactions.

The primary enzymes responsible for the N-oxidation of many xenobiotics, including the tertiary amine in olopatadine, are the Flavin-containing monooxygenases (FMOs). nih.govwikipedia.org Unlike the more extensively studied Cytochrome P450 (CYP) system, FMOs are generally not readily induced or inhibited by other drugs, which can be a significant advantage in terms of predictable metabolic pathways. ucl.ac.uk

Key Research Areas for FMOs:

Catalytic Mechanism: The FMO catalytic cycle involves the reduction of its flavin adenine (B156593) dinucleotide (FAD) prosthetic group by NADPH, followed by reaction with molecular oxygen to form a reactive hydroperoxyflavin intermediate. wikipedia.org This intermediate then oxygenates the nucleophilic nitrogen atom of the substrate. Future mechanistic studies could use advanced computational modeling and structural biology to better understand substrate binding and the precise electronic interactions that govern the reaction.

Isoform Selectivity: Humans have five functional FMO genes, with FMO1 and FMO3 being the most significant for drug metabolism. xiahepublishing.comcore.ac.uk Studies on other amine-containing drugs have shown that FMO3, the predominant isoform in the adult human liver, is often the most efficient catalyst for N-oxidation. nih.govnih.govoup.com FMO1 is expressed more highly in the kidney and fetal liver. oup.com Research focused on the specific kinetics of this compound formation by recombinant human FMO1 and FMO3 would definitively clarify their respective roles.

Genetic Polymorphisms: The genes encoding FMOs are known to be polymorphic. Variations in the FMO3 gene, for example, can lead to decreased enzyme activity and are the cause of the metabolic disorder trimethylaminuria ("fish-odor syndrome"). core.ac.uk Studies on other drugs like nicotine (B1678760) have shown that common FMO variants can significantly alter the rate of N-oxidation. nih.govaacrjournals.org Investigating the impact of known FMO1 and FMO3 polymorphisms on the rate of this compound formation could help explain inter-individual variability in olopatadine metabolism.

| FMO Isoform | Primary Tissue Expression (Adult Human) | Known Role in Xenobiotic Metabolism | Relevance to this compound |

|---|---|---|---|

| FMO1 | Kidney, Fetal Liver, Intestine. nih.govoup.com | Metabolizes various N- and S-containing compounds. oup.com Activity can be impacted by genetic variants. nih.gov | Potentially responsible for extra-hepatic N-oxidation of olopatadine. |

| FMO3 | Liver. oup.com | Major hepatic FMO; highly active in the N-oxidation of many tertiary amines (e.g., trimethylamine). nih.govresearchgate.net | Likely the primary enzyme responsible for the hepatic formation of this compound. |

Strategies for Mitigating N-Oxide Formation in Chemical Synthesis and Stability Protocols

While this compound is a metabolite, related N-oxide compounds can also appear as impurities during the chemical synthesis of the active pharmaceutical ingredient (API) or as degradants in the final drug product. Controlling these impurities is a critical aspect of pharmaceutical manufacturing. ontosight.aigoogle.com

Mitigation in Chemical Synthesis: The formation of N-oxide impurities during synthesis is often a result of oxidative side reactions. Strategies to mitigate this focus on rigorous process control.

Process Optimization: The conditions of the manufacturing process, such as temperature, pH, and the sequence of adding reagents, must be carefully optimized and controlled to minimize the oxidation of the tertiary amine group of olopatadine. fda.gov

Control of Raw Materials: Oxidizing agents can be introduced through raw materials or recovered solvents. The use of recovered solvents, in particular, poses a risk if they are contaminated with residual oxidants or catalysts from other processes. fda.gov Stringent quality control of all incoming materials is essential.

Purification Methods: Developing robust purification processes, such as recrystallization or chromatography, is vital to effectively remove any N-oxide impurities that do form, ensuring the final API meets regulatory purity standards.

Mitigation in Stability Protocols: The stability of a drug product over its shelf life is paramount. Oxidation is a common degradation pathway. nih.gov

Excipient Selection: The choice of excipients is critical. Antioxidants and chelating agents like EDTA can be added to formulations to prevent oxidative degradation. pharmaguideline.comresearchgate.net It is also important to screen excipients for peroxide impurities, as these can initiate oxidation reactions. nih.gov

pH Control: Maintaining an optimal pH through the use of buffering agents (e.g., citrate, phosphate) is a key strategy, as reaction rates can be highly pH-dependent. pharmaguideline.com

Protective Packaging: Packaging plays a crucial role in protecting the drug product from environmental factors. For oxidation-sensitive drugs, this can include packaging under an inert gas like nitrogen to displace oxygen, using light-resistant amber containers, and incorporating desiccants to control moisture, which can also influence degradation rates. pharmaguideline.comnih.gov Studies on olopatadine ophthalmic formulations have demonstrated good stability, indicating that successful mitigation strategies have been implemented. mdpi.com

Exploration of Structure-Activity Relationships for N-Oxide Compounds (General Academic Context)

The N-oxide functional group significantly alters the physicochemical properties of a molecule, which in turn affects its biological activity. While this compound itself is considered largely inactive, its properties are illustrative of the broader principles of structure-activity relationships (SAR) for this class of compounds. hres.cahres.ca

Impact of the N-Oxide Group: The conversion of a tertiary amine to an N-oxide introduces a highly polar N⁺-O⁻ bond. This has several predictable consequences:

Physicochemical Properties: The N-oxide group increases polarity and the capacity for hydrogen bonding. This generally leads to increased water solubility and decreased permeability across biological membranes compared to the parent amine. acs.org

Broader Academic Context: While N-oxidation is a deactivating pathway for olopatadine, in other contexts, it is a deliberate strategy in drug design.

Q & A

Q. What computational tools predict this compound’s physicochemical properties for formulation optimization?

- Methodological Answer : Density functional theory (DFT) calculates logP (octanol-water partition coefficient) and pKa to guide salt selection (e.g., hydrochloride vs. trifluoroacetate). Molecular dynamics simulations optimize ocular permeability by modeling corneal epithelial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.